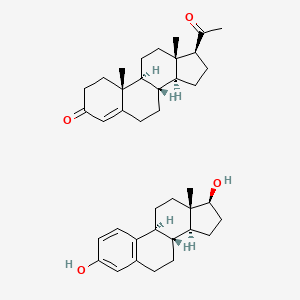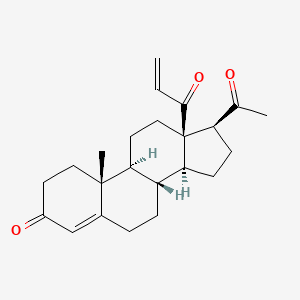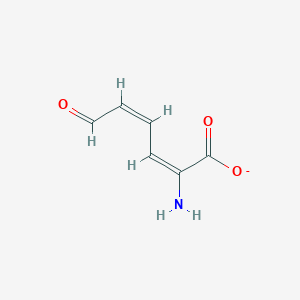
2-Aminomuconate 6-semialdehyde(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminomuconate 6-semialdehyde(1-) is conjugate base of 2-aminomuconic 6-semialdehyde arsing from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic 6-semialdehyde.
Scientific Research Applications
Biodegradation of Nitrobenzene
2-Aminomuconate 6-semialdehyde plays a crucial role in the biodegradation of nitrobenzene, a process observed in Pseudomonas pseudoalcaligenes JS45. This bacterium utilizes nitrobenzene as its sole source of nitrogen, carbon, and energy. The degradation involves converting nitrobenzene to 2-aminophenol, which undergoes meta-ring cleavage to form 2-aminomuconate 6-semialdehyde. This compound is then oxidized to 2-aminomuconate, which is further degraded to 4-oxalocrotonic acid, releasing ammonia as a nitrogen source for the organism's growth (He, Spain, 1997).
Enzyme Characterization and Pathway Analysis
The enzyme 2-aminomuconic semialdehyde dehydrogenase, responsible for oxidizing 2-aminomuconate 6-semialdehyde to 2-aminomuconate, has been characterized in detail. This enzyme, identified in Pseudomonas pseudoalcaligenes JS45, displays specific catalytic activities and binding affinities, which are essential for the biodegradation process. The molecular mass, optimal pH, and enzyme kinetics have been studied, providing insights into its structural and functional properties (He, Davis, Spain, 1998).
Structural Insights and Functional Requirements
Recent studies have focused on the structural basis of the catalytic activity of 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC), revealing its homotetrameric quaternary assembly. This structure is directly involved in its enzymatic activity, and mutations in this structure can significantly affect its function. These findings underscore the importance of its tetrameric assembly for efficient enzymatic activity, particularly in oxidizing the unstable metabolic intermediate 2-aminomuconate 6-semialdehyde to 2-aminomuconate (Shi et al., 2021).
Role in Tryptophan Catabolism
2-Aminomuconate 6-semialdehyde also plays a significant role in tryptophan catabolism. A novel tryptophan catabolic pathway has been identified in Burkholderia cepacia J2315, where tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde and then enzymatically degraded to pyruvate and acetate via intermediates like 2-aminomuconate and 4-oxalocrotonate. This pathway provides a different perspective on the metabolic processing of tryptophan, differing from mammalian pathways (Colabroy, Begley, 2005).
Properties
Molecular Formula |
C6H6NO3- |
|---|---|
Molecular Weight |
140.12 g/mol |
IUPAC Name |
(2E,4Z)-2-amino-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/p-1/b2-1-,5-3+ |
InChI Key |
QCGTZPZKJPTAEP-REDYYMJGSA-M |
Isomeric SMILES |
C(=C\C=O)\C=C(/C(=O)[O-])\N |
SMILES |
C(=CC=O)C=C(C(=O)[O-])N |
Canonical SMILES |
C(=CC=O)C=C(C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



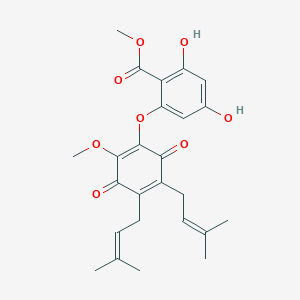

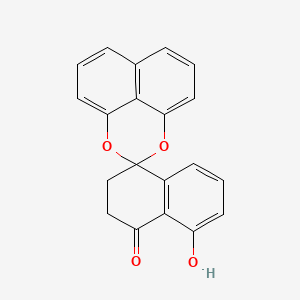
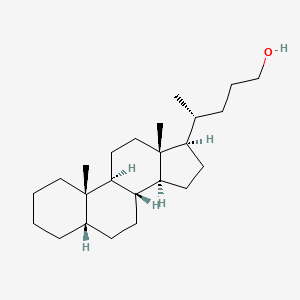
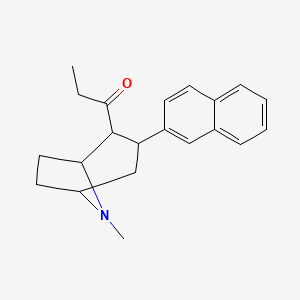
![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)

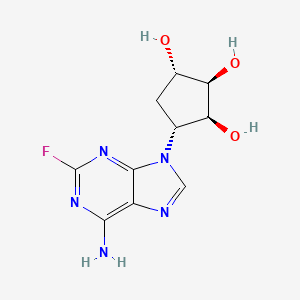
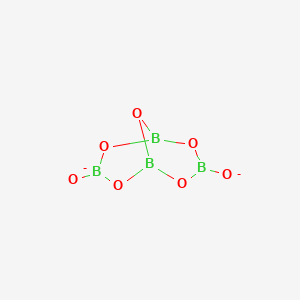
![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)
